molecular formula C36H42N2O7 B3006829 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid CAS No. 2138018-66-1

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid

Cat. No.: B3006829
CAS No.: 2138018-66-1
M. Wt: 614.739
InChI Key: JZABJIPECRQUME-UHFFFAOYSA-N
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Description

This compound is a multifunctional organic molecule featuring:

  • Furan-2-carboxylic acid backbone: Provides hydrogen-bonding capability and aromaticity.
  • Spirocyclic amine core: A 1-azaspiro[5.5]undecane ring system, which introduces conformational rigidity and 3D structural diversity.
  • Dual protective groups:
    • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): Commonly used in peptide synthesis for temporary amine protection.
    • Boc (tert-butoxycarbonyl): Offers orthogonal protection for sequential deprotection strategies.
  • Methylene linker: Connects the furan moiety to the spirocyclic amine.

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N2O7/c1-35(2,3)45-34(42)38-20-17-24(21-36(38)18-9-4-10-19-36)37(22-25-15-16-31(44-25)32(39)40)33(41)43-23-30-28-13-7-5-11-26(28)27-12-6-8-14-29(27)30/h5-8,11-16,24,30H,4,9-10,17-23H2,1-3H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZABJIPECRQUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCCCC2)N(CC3=CC=C(O3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-2-carboxylic acid (referred to as "the compound") is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Fluorenylmethoxycarbonyl (Fmoc) group
  • Azaspiro structure
  • Furan and carboxylic acid functionalities

The molecular formula is C30H38N2O6C_{30}H_{38}N_{2}O_{6} with a molecular weight of approximately 518.65 g/mol. Its complex structure suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

The biological activity of the compound primarily stems from its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor or modulator of various enzymatic pathways, particularly those involved in cellular signaling and metabolism.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes related to metabolic pathways, potentially affecting processes such as protein synthesis and degradation.
  • Receptor Modulation : There is evidence suggesting that the compound can bind to certain receptors, altering their activity and leading to downstream effects on cell signaling.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential use in developing new antibiotics.

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
    Concentration (µM)Cell Viability (%)
    0100
    1085
    2570
    5050
  • Antimicrobial Activity : In a different study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, demonstrating its effectiveness as an antimicrobial agent.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12

Comparison with Similar Compounds

Comparative Data Table

Compound Name Spiro System Protective Groups Molecular Weight (g/mol) Key Feature(s)
Target Compound 1-azaspiro[5.5] Fmoc, Boc ~633 (estimated) Dual protection; large spiro system
5-[Fmoc-amino-methyl]furan-2-carboxylic acid None Fmoc 363.37 Simplicity, high solubility
2-{Fmoc}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid 8-oxa-azaspiro[4.5] Fmoc 407.46 Oxygenated spiro; moderate rigidity
5-Fmoc-5-azaspiro[3.4]octane-6-carboxylic acid 5-azaspiro[3.4] Fmoc 363.41 High ring strain; compact structure
2-[(5S)-Fmoc-10-oxo-diazaspiro[4.5]decan-yl]acetic acid diazaspiro[4.5] Fmoc 446.49 Dual nitrogen; ketone functionality

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